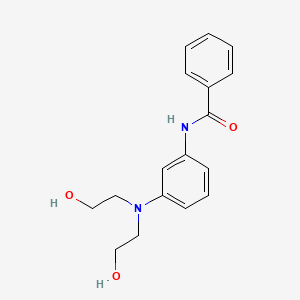

N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide

Description

Properties

IUPAC Name |

N-[3-[bis(2-hydroxyethyl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c20-11-9-19(10-12-21)16-8-4-7-15(13-16)18-17(22)14-5-2-1-3-6-14/h1-8,13,20-21H,9-12H2,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTLLQHYKCEMGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068449 | |

| Record name | Benzamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43051-46-3 | |

| Record name | N-[3-[Bis(2-hydroxyethyl)amino]phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43051-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(3-(bis(2-hydroxyethyl)amino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043051463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-[bis(2-hydroxyethyl)amino]phenyl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of Bis(2-hydroxyethyl)amino Substituted Aniline Intermediate

One common approach starts from 3-nitrophenol or 3-aminophenol derivatives, which are reacted with bis(2-hydroxyethyl)amine or ethylene oxide to introduce the bis(2-hydroxyethyl)amino group at the 3-position of the phenyl ring.

- Method : Reaction of intermediate amine or phenol with ethylene oxide under acidic or neutral conditions at low temperature (0°C) for extended periods (up to 48 hours) to achieve ring-opening and attachment of hydroxyethyl groups.

- Example : The synthesis of methyl 4-(bis(2-hydroxyethyl)amino)benzoate involves methyl esterification of 4-aminobenzoic acid followed by reaction with ethylene oxide to introduce the bis(2-hydroxyethyl)amino group.

Formation of Benzamide Functionality

The benzamide group is typically introduced by condensation of the bis(2-hydroxyethyl)amino-substituted aniline intermediate with benzoyl chloride or benzoyl derivatives under mild conditions.

- Method : Use of coupling agents like carbonyldiimidazole (CDI) in dry solvents such as tetrahydrofuran (THF) at room temperature overnight to promote amide bond formation.

- Alternative : Direct benzoylation with benzoyl chloride in the presence of a base to neutralize HCl formed during the reaction.

This step requires careful control to avoid side reactions and to preserve the hydroxyethyl groups.

Protection and Deprotection Steps

Protection of carboxyl groups as methyl esters and subsequent deprotection under acidic or basic conditions is often necessary to enable selective functionalization.

- Methyl Esterification : Treatment with acetyl chloride in methanol under reflux for several hours protects carboxylic acids.

- Deprotection : Hydrolysis under reflux with hydrochloric acid or base to regenerate the free acid after functionalization steps.

Representative Synthetic Scheme (Adapted from Literature)

| Step | Reaction Description | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Methyl esterification of 3-aminobenzoic acid | CH3COCl, MeOH, reflux 5 h | Methyl 3-aminobenzoate |

| 2 | Introduction of bis(2-hydroxyethyl)amino group via ethylene oxide | Ethylene oxide, H2O/CH3COOH, 0°C, 48 h | Methyl 3-(bis(2-hydroxyethyl)amino)benzoate |

| 3 | Conversion of hydroxyl groups to reactive intermediates (e.g., chlorides) | POCl3, reflux 4 h | Methyl 3-(bis(2-chloroethyl)amino)benzoate |

| 4 | Deprotection of methyl ester | 4 M HCl, reflux 4 h | 3-(bis(2-chloroethyl)amino)benzoic acid |

| 5 | Condensation with benzoyl chloride or benzoyl derivative | CDI, THF (dry), room temperature, overnight | N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide |

Note: The chlorination step (Step 3) is optional and depends on the desired substitution pattern; hydroxyethyl groups may be retained or converted depending on target compound.

Research Findings and Yield Data

- Yields for the key intermediates such as bis(2-hydroxyethyl)amino-substituted benzoates typically range from 70% to 85% under optimized conditions.

- The final amide formation step generally proceeds with yields around 75–90%, depending on the purity of intermediates and reaction conditions.

- Reaction monitoring by thin-layer chromatography (TLC) and purification by column chromatography or recrystallization are standard to ensure high purity.

- Temperature control (0–100°C) and solvent choice (methanol, dichloromethane, tetrahydrofuran) are critical parameters influencing yield and selectivity.

Comparative Analysis of Preparation Routes

| Feature | Route A: Direct Benzoylation of Substituted Aniline | Route B: Protection/Deprotection with Ester Intermediates |

|---|---|---|

| Starting Material | 3-Aminophenol or 3-nitrophenol | 3-Aminobenzoic acid |

| Key Functionalization Step | Reaction with bis(2-hydroxyethyl)amine or ethylene oxide | Methyl esterification followed by hydroxyethylation |

| Protection Strategy | Minimal, direct functionalization | Methyl ester protection and subsequent deprotection |

| Reaction Conditions | Mild, room temperature to moderate heating | Reflux conditions for esterification and hydrolysis |

| Yield Range | Moderate to high (70–85%) | High (75–90%) |

| Purification | Chromatography, recrystallization | Chromatography, recrystallization |

| Applicability | Suitable for rapid synthesis | Suitable for sensitive substrates needing protection |

Chemical Reactions Analysis

Types of Reactions

N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Research indicates that compounds similar to N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For example, derivatives of this compound have been studied for their effectiveness against various cancer cell lines, suggesting potential use as a therapeutic agent in oncology.

- Antimicrobial Properties :

-

Biological Target Interaction :

- Interaction studies reveal that this compound can bind selectively to various biological targets, which is crucial for understanding its mechanisms of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess binding affinities and kinetics.

Synthesis and Modification

The synthesis of this compound typically involves multiple steps, allowing for structural modifications that can enhance its biological activity. Various synthetic routes are documented, emphasizing the versatility of this compound for medicinal chemistry applications.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound derivatives on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 5 to 15 µM. The study concluded that further structural optimization could enhance efficacy against resistant cancer types .

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial agents, this compound was tested alongside established antibiotics. The compound exhibited comparable minimum inhibitory concentrations (MICs), particularly against Gram-positive bacteria, suggesting its potential as an alternative treatment option in antimicrobial therapy .

Mechanism of Action

The mechanism of action of N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with active sites, while the benzamide core provides structural stability. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

3-(Benzoimidazolylthio)acetamido-N-(2,4-dinitrophenyl)benzamide (W1)

- Structure : Contains a benzimidazole-thioacetamido linker and a 2,4-dinitrophenyl group.

- Key Differences : The dinitrophenyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating hydroxyethyl groups in the target compound.

- Applications : Demonstrates antimicrobial and anticancer activities in vitro, attributed to the benzimidazole core’s ability to intercalate DNA .

- Data: Property Target Compound W1 Molecular Weight 300.35 408.44 (C₂₀H₁₆N₄O₃S) Solubility High (polar) Moderate (lipophilic) Bioactivity Not reported Antimicrobial, anticancer

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Features a 2-hydroxy-1,1-dimethylethyl group and a methyl-substituted benzamide.

- Key Differences : The bulky dimethyl group reduces conformational flexibility compared to the target compound’s hydroxyethyl chains.

- Data: Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Molecular Weight 300.35 193.24 (C₁₁H₁₅NO₂) Coordination Sites 2 (OH groups) 2 (OH and carbonyl) Synthetic Utility Underexplored High (catalysis)

2-Hydroxy-N-(3-trifluoromethylphenyl)benzamide

- Structure: Includes a trifluoromethyl group (electron-withdrawing) and a phenolic hydroxyl group.

- Key Differences : The CF₃ group enhances metabolic stability but reduces solubility compared to the target compound’s hydrophilic hydroxyethyl substituents.

- Applications : Used as an intermediate in synthesizing hydrazones for pharmaceutical screening .

- Data: Property Target Compound 2-Hydroxy-N-(3-CF₃-phenyl)benzamide Molecular Weight 300.35 281.23 (C₁₄H₁₀F₃NO₂) LogP (Lipophilicity) ~1.2 (estimated) ~3.5 Bioactivity Not reported Antifungal, anti-inflammatory

Quinazolinyl-Benzamide Derivatives (e.g., Compound 17–23)

- Structure: Quinazoline cores linked to benzamide groups with substituents like trifluoromethylphenyl and morpholinoethyl.

- Key Differences : These derivatives prioritize kinase inhibition (e.g., DDR1/DDR2 targets) through planar heterocyclic systems, unlike the target compound’s flexible hydroxyethyl chains .

- Applications: Selective kinase inhibitors with IC₅₀ values in the nanomolar range.

- Data: Property Target Compound Quinazolinyl-Benzamide (e.g., Compound 17) Molecular Weight 300.35 ~500–600 Target Specificity Undefined High (kinases) Clinical Relevance None Preclinical candidates

Research Findings and Implications

- Solubility vs.

- Coordination Chemistry : Similar to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the target compound could serve as a ligand in catalysis, though this remains untested .

- Synthetic Accessibility: The target compound’s synthesis likely follows standard benzamide protocols (e.g., coupling 3-aminophenyl-bis(2-hydroxyethyl)amine with benzoyl chloride), contrasting with the multi-step routes required for quinazolinyl derivatives .

Biological Activity

N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H20N2O3 and a molecular weight of approximately 300.358 g/mol. Its structure features a benzamide moiety linked to a bis(2-hydroxyethyl)amino group, which enhances its solubility and potential interactions within biological systems.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against several pathogens. For instance, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antifungal Activity : Similar derivatives have demonstrated antifungal effects, indicating potential applications in treating fungal infections .

- Anticancer Potential : Some studies have highlighted the compound's ability to inhibit cancer cell proliferation. For example, it has been observed that certain benzamide derivatives can induce apoptosis in cancer cells by disrupting cellular processes .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various biological targets:

- DNA Binding : Some derivatives of benzamide compounds have been shown to bind selectively to DNA, which may contribute to their anticancer activity by disrupting DNA replication in cancer cells .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial growth or cancer cell metabolism, although further studies are required to confirm these interactions .

Synthesis

The synthesis of this compound typically involves multiple steps, allowing for modifications that enhance its biological activity. The synthetic routes often include:

- Formation of the Benzamide Moiety : This involves reacting appropriate amines with carboxylic acids or their derivatives.

- Introduction of the Bis(2-hydroxyethyl)amino Group : This step is crucial as it significantly affects the compound's solubility and biological interactions.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Bis(2-hydroxyethyl)benzamide | C11H15NO3 | Lacks phenyl substitution; simpler structure. |

| N-(4-bis(2-hydroxyethyl)aminophenyl)-4-chloro-N-phenylacetamide | C26H28Cl2N4O3 | Contains additional chlorine substituents; larger molecular weight. |

| N,N-Diethylbenzamide | C12H17NO | Simpler amide structure without hydroxylethyl groups; less polar. |

The specific arrangement of functional groups in this compound enhances its solubility and interaction potential, making it a valuable candidate for further research in medicinal chemistry.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of similar compounds:

- Antimicrobial Studies : A series of benzamide derivatives were tested against various bacterial strains, showing moderate to high antibacterial activity. The most potent compounds had MIC values ranging from 25 to 50 µg/mL against key pathogens .

- Anticancer Efficacy : Research demonstrated that certain benzamide derivatives could induce significant cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3-(Bis(2-hydroxyethyl)amino)phenyl)benzamide?

The synthesis typically involves a multi-step approach:

- Formation of a 3-benzamido-5-nitrobenzyl methanesulfonate intermediate.

- Nucleophilic substitution with diethanolamine in tetrahydrofuran (THF), requiring precise stoichiometry and temperature control (~0°C to room temperature) to minimize byproducts.

- Purification via recrystallization (e.g., ethanol/water mixtures) to yield high-purity crystals for structural studies .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- X-ray crystallography : Determines crystal structure and hydrogen-bonding networks.

- NMR spectroscopy (¹H, ¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and carbon backbone.

- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹).

- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS m/z 361.3 [M+H]⁺) .

Q. What are the primary biological applications of this compound in research?

It serves as a key intermediate in developing polyamine DNA minor groove-binding agents. Applications include:

- Enhancing DNA-binding affinity and sequence specificity.

- Studying interactions with DNA via competitive binding assays (e.g., against Hoechst 33258).

- Reducing off-target effects in therapeutic agent design .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the bis(2-hydroxyethyl)amino group?

Optimization strategies involve:

- Using NaCNBH₃ as a selective reducing agent in chloroform to minimize over-reduction.

- Employing Boc-protected intermediates to prevent undesired side reactions.

- Adjusting solvent polarity (e.g., THF vs. dichloromethane) and maintaining anhydrous conditions to improve nucleophilic substitution efficiency .

Q. How do researchers resolve contradictory spectral data during structural analysis?

Contradictions (e.g., overlapping NMR signals) are addressed by:

- 2D NMR techniques : HMBC and HSQC to assign ambiguous protons/carbons.

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers in amide bonds).

- X-ray refinement : Locates hydrogen atoms and validates torsion angles .

Q. What computational approaches predict the DNA-binding efficacy of derivatives?

Advanced methods include:

- Molecular docking (AutoDock, Schrödinger Suite): Simulates binding modes in DNA minor grooves.

- Molecular dynamics (MD) simulations : Assesses binding stability over time (e.g., RMSD < 2 Å).

- QSAR modeling : Correlates substituent effects (e.g., nitro vs. amino groups) with binding constants (Kd) .

Q. How is DNA-binding affinity experimentally quantified for derivatives?

Standard assays include:

- UV-Vis titration : Measures hypochromicity and binding constants (e.g., Kd ~10⁻⁶ M).

- Fluorescence quenching : Uses ethidium bromide displacement to assess competitive binding.

- Circular dichroism (CD) : Detects DNA conformational changes (e.g., B-to-Z transitions) .

Q. What purification challenges arise post-synthesis, and how are they addressed?

Challenges include:

- Byproduct removal : Column chromatography (silica gel, hexane/EtOAc gradients) isolates the target compound.

- Crystallization optimization : Solvent mixtures (e.g., ethanol/water) enhance crystal quality for X-ray studies.

- HPLC purification : Achieves >95% purity for biological assays, using acidic mobile phases (e.g., 0.1% TFA) .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Sulfonate Formation | Methanesulfonyl chloride, DCM, 0°C | Activate benzyl position | |

| Nucleophilic Substitution | Diethanolamine, THF, RT | Introduce bis(2-hydroxyethyl) group | |

| Reduction | NaCNBH₃, chloroform | Stabilize intermediate |

Q. Table 2: DNA-Binding Assays

| Assay | Parameters Measured | Typical Results | Reference |

|---|---|---|---|

| UV-Vis Titration | Hypochromicity at λ = 260 nm | ΔAbs = 0.2–0.5 | |

| Fluorescence Quenching | IC₅₀ (Ethidium bromide displacement) | IC₅₀ = 5–20 µM | |

| CD Spectroscopy | ΔEllipticity at 275 nm (B-DNA signature) | Δθ = +10 to +20 mdeg |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.